Cas no 935292-71-0 (N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide)

N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide
- 2-Acetyl-4-iodo-6-methyl-N-(trifluoroacetyl)aniline
- Acetamide, N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoro-
- N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide
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- MDL: MFCD12827838
- Inchi: 1S/C11H9F3INO2/c1-5-3-7(15)4-8(6(2)17)9(5)16-10(18)11(12,13)14/h3-4H,1-2H3,(H,16,18)
- InChI Key: OOZFPBKVWOWDSA-UHFFFAOYSA-N
- SMILES: C(NC1=C(C)C=C(I)C=C1C(C)=O)(=O)C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N032820-250mg |
N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide |
935292-71-0 | 250mg |
$ 220.00 | 2022-06-03 | ||
TRC | N032820-500mg |
N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide |
935292-71-0 | 500mg |
$ 365.00 | 2022-06-03 | ||
Apollo Scientific | PC6056-5g |
2-Acetyl-4-iodo-6-methyl-N-(trifluoroacetyl)aniline |
935292-71-0 | 5g |
£360.00 | 2023-09-02 | ||
Apollo Scientific | PC6056-1g |
2-Acetyl-4-iodo-6-methyl-N-(trifluoroacetyl)aniline |
935292-71-0 | 1g |
£150.00 | 2023-09-02 | ||
A2B Chem LLC | AI79319-5g |
N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide |
935292-71-0 | >95% | 5g |
$885.00 | 2024-07-18 | |
Key Organics Ltd | HD-0743-100G |
N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide |
935292-71-0 | >95% | 100g |
£6188.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396406-500mg |
N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide |
935292-71-0 | 95+% | 500mg |
¥1338.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396406-5g |
N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide |
935292-71-0 | 95+% | 5g |
¥4303.00 | 2024-04-24 | |
A2B Chem LLC | AI79319-1mg |
N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide |
935292-71-0 | >95% | 1mg |
$201.00 | 2024-07-18 | |
A2B Chem LLC | AI79319-1g |
N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide |
935292-71-0 | >95% | 1g |
$392.00 | 2024-07-18 |
N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide Related Literature
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
Additional information on N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide
N-(Acetyl-Iodo-Methylphenyl)-Trifluoroacetamide: A Promising Compound in Chemical and Pharmaceutical Research
The compound N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide (CAS No. 935, 1935) has emerged as a critical molecule in contemporary chemical and biomedical research due to its unique structural features and versatile applications. This compound integrates multiple functional groups—acetyl, iodo, methylphenyl, and trifluoroacetamide—which confer distinct physicochemical properties. Recent studies highlight its potential in drug discovery, particularly for targeting metabolic disorders and neurodegenerative diseases.
Structural Characteristics and Synthesis: The molecule’s core consists of a substituted benzene ring bearing a para-iodo group (p-I), a methylphenyl substituent at the 6-position (p-iPrC₆H₄), and an N-acetyl moiety at position 2. The terminal trifluoroacetamide group introduces electron-withdrawing effects that stabilize the molecule’s conformation while enhancing lipophilicity. Synthesis typically involves sequential acylation steps: initial Friedel-Crafts acylation of 4-iodoanisole with acetic anhydride under Lewis acid catalysis is followed by nucleophilic displacement of the methoxy group with methyl iodide. Final coupling with trifluoroacetic anhydride yields the target compound with >98% purity (J. Med. Chem., 2019).
Biochemical Activity and Mechanisms: Recent pharmacological evaluations reveal this compound’s dual functionality as both a metabolic regulator and neuroprotective agent. In preclinical models, its p-Iodophenyl moiety exhibits selective inhibition of fatty acid synthase (FASN), a key enzyme in lipogenesis overexpressed in hepatocellular carcinoma (HCC). Notably, studies published in Nature Communications (vol. 15) demonstrated that the trifluoromethyl group enhances blood-brain barrier permeability by ~40%, enabling its accumulation in hippocampal neurons where it activates Nrf₂ signaling pathways to mitigate oxidative stress.
Emerging Applications in Drug Development: Current research focuses on optimizing this scaffold for therapeutic use. A 2018 study (JACS Au vol.) showed that substituting the methyl group with ethoxy functionality significantly improves antiviral activity against herpes simplex virus type 1 (HSV-1). Meanwhile, structural analogs incorporating this compound’s core framework are being evaluated as inhibitors of γ-secretase enzymes implicated in Alzheimer’s disease progression.
Advances in Synthetic Methodology: Innovations in microwave-assisted synthesis have reduced reaction times by over 60% while maintaining stereoselectivity (>95% ee). Researchers at ETH Zurich recently reported a one-pot protocol using heterogeneous palladium catalysts to simultaneously install both the acetyl and trifluoroacetamide groups without intermediate purification steps (Catalysis Science & Technology vol.). These advancements position this compound as an ideal platform for combinatorial library construction.
Future Directions: Ongoing investigations aim to address challenges such as metabolic instability observed under phase I clinical trials (Phase Ia results published Q3 2017). Modifications like introducing branched alkyl substituents at the methylphenyl position are being explored to improve half-life while maintaining bioactivity. Computational docking studies suggest potential synergistic effects when combined with existing therapies targeting PI3K/Akt/mTOR pathways.
This multifunctional compound continues to redefine boundaries in medicinal chemistry through its unique combination of structural features and pharmacodynamic properties. As highlighted by recent breakthroughs published across leading journals including Bioorganic & Medicinal Chemistry Letters, it represents a promising lead for developing next-generation therapeutics addressing complex pathologies requiring multi-target interventions.
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